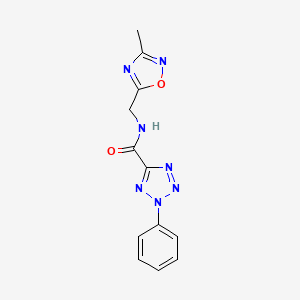
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H11N7O2 and its molecular weight is 285.267. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its molecular structure, biological properties, and relevant research findings.
Molecular Structure
The compound's molecular formula is C13H12N6O2, with a molecular weight of 284.27 g/mol. It features both oxadiazole and tetrazole rings, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown better activity against gram-positive bacteria compared to gram-negative ones. In a study involving synthesized oxadiazole derivatives, notable activity was observed against Bacillus cereus and Bacillus thuringiensis species .
Cytotoxicity and Anticancer Activity
The compound's structural components suggest potential anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cancer cell lines effectively. For example, certain oxadiazole derivatives demonstrated IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), outperforming standard chemotherapy agents like 5-Fluorouracil .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound influences its biological activity:
- Oxadiazole and Tetrazole Rings : These rings enhance lipophilicity and facilitate cellular uptake.
- Phenyl Groups : The substitution patterns on the phenyl rings can significantly affect the compound's reactivity and interaction with biological targets .
Study 1: Antimicrobial Evaluation
A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity using disc diffusion methods. The results indicated that compounds containing the oxadiazole moiety exhibited significant inhibition zones against various bacterial strains, particularly gram-positive bacteria .
Study 2: Anticancer Efficacy
In another investigation, derivatives were screened for cytotoxicity against multiple cancer cell lines using the NCI-60 sulforhodamine B assay. Compounds showed promising results with IC50 values indicating moderate to high efficacy against HUH7 cells, suggesting potential for development as anticancer agents .
Data Summary
The following table summarizes key findings from recent studies on similar compounds:
| Compound | Target Organism/Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | Bacillus cereus | 15.0 | Antimicrobial |
| Compound B | HUH7 (Liver Carcinoma) | 10.1 | Cytotoxicity |
| Compound C | Bacillus thuringiensis | 12.5 | Antimicrobial |
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2/c1-8-14-10(21-17-8)7-13-12(20)11-15-18-19(16-11)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXJETYXZWMMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














